(2S,3R)-2-Amino-4-octadecene-3-ol
Overview
Description
1-Deoxysphingosine (m18:1(4E)) is an atypical sphingolipid that contains a double bond at the 4E native position. It is formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This compound has been found to have increased plasma levels in patients with chronic idiopathic axonal neuropathy and diabetic distal symmetrical polyneuropathy .
Mechanism of Action
Target of Action
The primary target of 1-deoxysphingosine (M18) is the sphingosine-1-phosphate receptor 1 (S1P1), which plays an essential role in lymphocyte circulation . The compound interacts with this receptor to modulate lymphocyte circulation and exhibit immunosuppressive activity .
Mode of Action
1-deoxysphingosine (M18) acts as a functional antagonist at S1P1 . It modulates lymphocyte circulation, leading to a potent immunosuppressive activity . This interaction with S1P1 and the resulting changes in lymphocyte circulation are key to its mode of action.
Biochemical Pathways
1-deoxysphingosine (M18) is formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . It lacks the C1-hydroxyl group necessary for canonical degradation, however, it is metabolized by the cytochrome P450 (CYP) subfamilies CYP4A and CYP4F in MEF cells .
Pharmacokinetics
It is known that it is metabolized by the cytochrome p450 (cyp) subfamilies cyp4a and cyp4f in mef cells . This metabolism could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 1-deoxysphingosine (M18)'s action are primarily related to its immunosuppressive activity. By acting as a functional antagonist at S1P1 and modulating lymphocyte circulation, it exhibits a potent immunosuppressive activity .
Preparation Methods
1-Deoxysphingosine (m18:1(4E)) is synthesized by the catabolism of 1-deoxyceramide in the presence of the ceramidase enzyme . The synthetic route involves the condensation of palmitoyl-CoA with alanine instead of serine . The compound is available in crystalline solid form and can be dissolved in solvents like DMF, DMSO, and ethanol .
Chemical Reactions Analysis
1-Deoxysphingosine (m18:1(4E)) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by a cytochrome P450-dependent pathway . The compound’s structure, containing a double bond at the 4E position, allows it to participate in reactions typical of unsaturated sphingolipids . Common reagents used in these reactions include oxidizing agents and reducing agents, leading to the formation of various metabolites .
Scientific Research Applications
1-Deoxysphingosine (m18:1(4E)) has several scientific research applications:
Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.
Biology: Investigated for its role in neurodegenerative diseases and its cytotoxic effects on neuronal cells.
Medicine: Studied for its potential therapeutic applications in treating neuropathies and metabolic disorders.
Comparison with Similar Compounds
1-Deoxysphingosine (m18:1(4E)) is unique due to its atypical structure and formation pathway. Similar compounds include:
1-Deoxysphinganine: Lacks the double bond at the 4E position and is formed through a similar pathway.
N-C12-desoxymethylsphingosine: Another atypical sphingolipid with a different chain length.
N-C16-desoxymethylsphingosine: Similar to 1-Deoxysphingosine but with a longer carbon chain.
These compounds share similar metabolic pathways but differ in their structural features and biological effects .
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXGWPJFRJAJU-SWESGNQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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